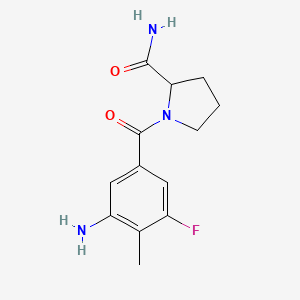![molecular formula C14H14N4 B7575466 6-[(4-Aminophenyl)methyl-methylamino]pyridine-3-carbonitrile](/img/structure/B7575466.png)
6-[(4-Aminophenyl)methyl-methylamino]pyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[(4-Aminophenyl)methyl-methylamino]pyridine-3-carbonitrile, also known as AMCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AMCA is a pyridine derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. In
科学研究应用
6-[(4-Aminophenyl)methyl-methylamino]pyridine-3-carbonitrile has potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. 6-[(4-Aminophenyl)methyl-methylamino]pyridine-3-carbonitrile has been shown to inhibit the activity of several enzymes, including cholinesterases, acetylcholinesterase, and butyrylcholinesterase. This inhibition makes 6-[(4-Aminophenyl)methyl-methylamino]pyridine-3-carbonitrile a potential candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders.
作用机制
6-[(4-Aminophenyl)methyl-methylamino]pyridine-3-carbonitrile inhibits the activity of cholinesterases by binding to the active site of the enzyme. The inhibition of cholinesterases leads to an increase in the concentration of acetylcholine in the synaptic cleft, which enhances cholinergic neurotransmission. 6-[(4-Aminophenyl)methyl-methylamino]pyridine-3-carbonitrile also inhibits the activity of butyrylcholinesterase, which is involved in the detoxification of organophosphate compounds.
Biochemical and Physiological Effects:
6-[(4-Aminophenyl)methyl-methylamino]pyridine-3-carbonitrile has been shown to increase the concentration of acetylcholine in the synaptic cleft, which enhances cholinergic neurotransmission. This effect has potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. 6-[(4-Aminophenyl)methyl-methylamino]pyridine-3-carbonitrile has also been shown to inhibit the activity of butyrylcholinesterase, which is involved in the detoxification of organophosphate compounds. This effect makes 6-[(4-Aminophenyl)methyl-methylamino]pyridine-3-carbonitrile a potential candidate for the treatment of organophosphate poisoning.
实验室实验的优点和局限性
6-[(4-Aminophenyl)methyl-methylamino]pyridine-3-carbonitrile has several advantages for lab experiments, including its high potency and selectivity for cholinesterases. However, 6-[(4-Aminophenyl)methyl-methylamino]pyridine-3-carbonitrile has limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for further research on 6-[(4-Aminophenyl)methyl-methylamino]pyridine-3-carbonitrile. One area of research could focus on the development of more efficient synthesis methods for 6-[(4-Aminophenyl)methyl-methylamino]pyridine-3-carbonitrile. Another area of research could focus on the optimization of the pharmacokinetic properties of 6-[(4-Aminophenyl)methyl-methylamino]pyridine-3-carbonitrile to enhance its therapeutic potential. Additionally, further studies could investigate the potential applications of 6-[(4-Aminophenyl)methyl-methylamino]pyridine-3-carbonitrile in the treatment of other diseases, such as Parkinson's disease and schizophrenia.
合成方法
6-[(4-Aminophenyl)methyl-methylamino]pyridine-3-carbonitrile has been synthesized using various methods, including the reaction of 2-chloro-3-cyanopyridine with 4-aminobenzylamine in the presence of sodium hydride or potassium carbonate. Another method involves the reaction of 2-chloro-3-cyanopyridine with 4-aminobenzyl alcohol in the presence of sodium hydride or potassium carbonate. The yield of 6-[(4-Aminophenyl)methyl-methylamino]pyridine-3-carbonitrile using these methods ranges from 50-70%.
属性
IUPAC Name |
6-[(4-aminophenyl)methyl-methylamino]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c1-18(10-11-2-5-13(16)6-3-11)14-7-4-12(8-15)9-17-14/h2-7,9H,10,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCHNXDRMAJRPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)N)C2=NC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(4-Aminophenyl)methyl-methylamino]pyridine-3-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[(4-Chloropyridine-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575394.png)
![3-[(Prop-2-enoylamino)methyl]benzoic acid](/img/structure/B7575398.png)
![3-[[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575403.png)
![3-[[(5-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7575405.png)
![3-[[(1-Methylpyrazole-4-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575408.png)
![3-[[(4-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7575420.png)

![3-[(Pyridine-2-carbonylamino)methyl]benzoic acid](/img/structure/B7575438.png)
![3-[[(3-Chlorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7575458.png)
![3-[(1H-pyrazole-5-carbonylamino)methyl]benzoic acid](/img/structure/B7575469.png)

![3-[(Cyclopropylformamido)methyl]benzoic acid](/img/structure/B7575479.png)
![3-N-[(3-methylphenyl)methyl]benzene-1,3-diamine](/img/structure/B7575484.png)
![5-chloro-2-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]benzoic acid](/img/structure/B7575492.png)